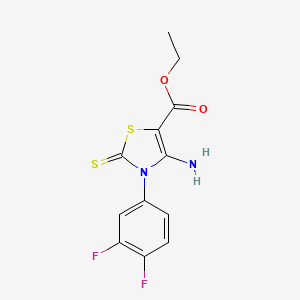

ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

The compound ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate belongs to a class of 1,3-thiazole derivatives characterized by a sulfur-containing heterocyclic core. These compounds are of significant interest in medicinal chemistry due to their structural versatility, which allows for modulation of electronic, steric, and pharmacokinetic properties. Key structural features include:

Properties

IUPAC Name |

ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S2/c1-2-18-11(17)9-10(15)16(12(19)20-9)6-3-4-7(13)8(14)5-6/h3-5H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELYKZTYOOUMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with ethyl 2-bromo-2-thioxoacetate under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as purification steps such as crystallization or chromatography, are also integral parts of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents at key positions (3 and 5) and their implications:

Key Observations:

- 3,4-Difluorophenyl vs.

- Ethyl Carboxylate vs. Carboxamide : The ethyl ester in the target compound increases lipophilicity compared to carboxamide derivatives (), which may improve membrane permeability but reduce aqueous solubility .

Intermolecular Interactions and Solid-State Behavior

- Hydrogen Bonding : The 2-sulfanylidene group can act as a hydrogen-bond acceptor, similar to compounds in , influencing crystal packing and solubility.

Biological Activity

Ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer and antimicrobial effects, alongside structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring with an amino group and a difluorophenyl substituent, which are critical for its biological activity. Its molecular formula is with a molecular weight of approximately 318.35 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₂N₂O₂S₂ |

| Molecular Weight | 318.35 g/mol |

| InChI | InChI=1/C₁₂H₁₀F₂N₂O₂S₂/c1-2... |

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene have demonstrated cytotoxic effects against various cancer cell lines. A review highlighted that thiazole derivatives can inhibit the growth of human colon cancer (HCT116) and lung cancer (A549) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .

Case Study:

In a study involving thiazole derivatives, one compound exhibited an IC50 of 3.29 μg/mL against HCT116 cells, showcasing the potential efficacy of these compounds in cancer treatment .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Thiazole derivatives have been linked to various biological activities, including antibacterial and antifungal properties. The presence of the amino group enhances the interaction with microbial targets, leading to increased efficacy.

Case Study:

Research on similar thiazole compounds has indicated significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 62.5 μg/mL for certain derivatives .

Structure-Activity Relationships (SAR)

The biological activity of ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene can be attributed to specific structural features:

- Amino Group: Enhances solubility and interaction with biological targets.

- Difluorophenyl Substituent: Increases lipophilicity and may enhance cellular uptake.

- Thiazole Ring: Essential for the compound's mechanism of action against various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.